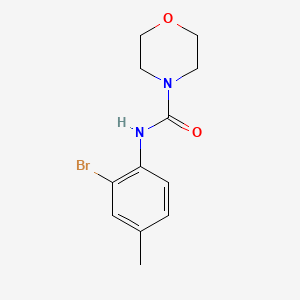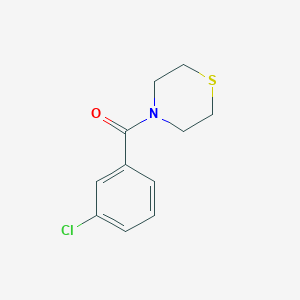
(3-Chlorophenyl)-thiomorpholin-4-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chlorophenyl)-thiomorpholin-4-ylmethanone, also known as CTMM, is a chemical compound that has been studied for its potential use in pharmaceutical research. This compound has shown promise in various scientific applications, including its potential as an anti-cancer drug. In
Wirkmechanismus
The mechanism of action of (3-Chlorophenyl)-thiomorpholin-4-ylmethanone is not fully understood, but it is believed to involve the inhibition of protein synthesis in cancer cells. (3-Chlorophenyl)-thiomorpholin-4-ylmethanone has been found to bind to the ribosomal protein L3, which is involved in protein synthesis. This binding may inhibit the function of the ribosome, leading to the inhibition of protein synthesis and ultimately resulting in cell death.
Biochemical and Physiological Effects:
Studies have shown that (3-Chlorophenyl)-thiomorpholin-4-ylmethanone can induce apoptosis in cancer cells, while having little to no effect on normal cells. Additionally, (3-Chlorophenyl)-thiomorpholin-4-ylmethanone has been found to inhibit the migration and invasion of cancer cells. (3-Chlorophenyl)-thiomorpholin-4-ylmethanone has also been shown to have anti-inflammatory effects, which may make it a potential treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3-Chlorophenyl)-thiomorpholin-4-ylmethanone in lab experiments is that it has shown promising results in inhibiting the growth of cancer cells in vitro. However, (3-Chlorophenyl)-thiomorpholin-4-ylmethanone has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known. Additionally, the synthesis of (3-Chlorophenyl)-thiomorpholin-4-ylmethanone can be complex and time-consuming, which may limit its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of (3-Chlorophenyl)-thiomorpholin-4-ylmethanone. One direction is to further investigate its potential as an anti-cancer drug, including testing its efficacy and safety in animal models and clinical trials. Another direction is to explore its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of (3-Chlorophenyl)-thiomorpholin-4-ylmethanone and to optimize its synthesis for use in lab experiments.
Synthesemethoden
(3-Chlorophenyl)-thiomorpholin-4-ylmethanone can be synthesized through a multi-step process involving the reaction of 3-chlorophenyl isothiocyanate with morpholine, followed by the addition of formaldehyde. The resulting compound can then be purified through recrystallization to obtain pure (3-Chlorophenyl)-thiomorpholin-4-ylmethanone.
Wissenschaftliche Forschungsanwendungen
(3-Chlorophenyl)-thiomorpholin-4-ylmethanone has been studied for its potential use as an anti-cancer drug. In vitro studies have shown that (3-Chlorophenyl)-thiomorpholin-4-ylmethanone can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. (3-Chlorophenyl)-thiomorpholin-4-ylmethanone has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, (3-Chlorophenyl)-thiomorpholin-4-ylmethanone has shown promise as a potential treatment for inflammatory diseases, such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
(3-chlorophenyl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNOS/c12-10-3-1-2-9(8-10)11(14)13-4-6-15-7-5-13/h1-3,8H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDVOSZOPDDWCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)-thiomorpholin-4-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



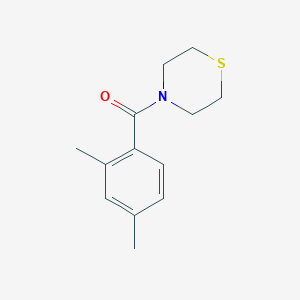


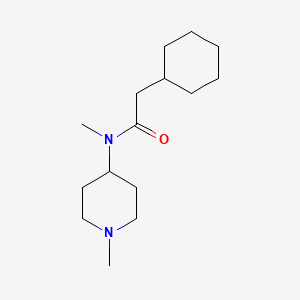
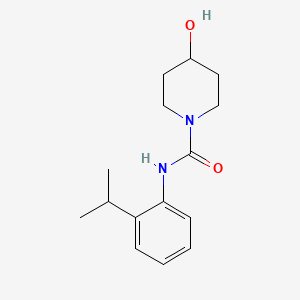
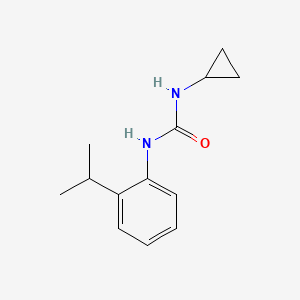
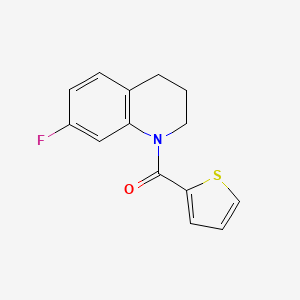
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7513160.png)
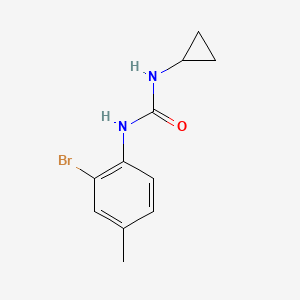

![1-(2-fluorophenyl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-5-methylpyrazole-4-carboxamide](/img/structure/B7513199.png)
